3,5-Dimethylbenzenesulfonyl chloride
Overview
Description
3,5-Dimethylbenzenesulfonyl chloride is a chemical compound that belongs to the class of organic sulfonates. It is characterized by a benzene ring substituted with two methyl groups and a sulfonyl chloride functional group. This compound is an important intermediate in organic synthesis, particularly in the preparation of sulfonamide-based pharmacophores, which are pivotal in drug discovery and development due to their wide range of biological activities.
Synthesis Analysis
The synthesis of derivatives related to 3,5-dimethylbenzenesulfonyl chloride can be achieved through various synthetic routes. For instance, a method for synthesizing 3-formylbenzenesulfonyl chloride derivatives has been developed, starting from corresponding benzaldehydes. The key step involves the conversion of aldehyde bisulfite adducts to the target compounds using a two-stage reaction in the presence of Na2SO4, which could potentially be adapted for the synthesis of 3,5-dimethylbenzenesulfonyl chloride .
Molecular Structure Analysis
The molecular structure of compounds closely related to 3,5-dimethylbenzenesulfonyl chloride has been investigated through X-ray single crystal diffraction. For example, two structural isomers of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride have been characterized, revealing that the molecules are organized as molecular crystals with a framework cross-linked by hydrogen bonds of the C-H…O type . These findings provide insights into the potential molecular structure of 3,5-dimethylbenzenesulfonyl chloride, suggesting that it may also form similar hydrogen-bonded frameworks.
Chemical Reactions Analysis
The reactivity of 3,5-dimethylbenzenesulfonyl chloride can be inferred from studies on similar sulfonamide and sulfonyl chloride compounds. These compounds are typically reactive towards nucleophiles due to the presence of the sulfonyl chloride group, which can be substituted with various nucleophilic agents to form sulfonamides, sulfonate esters, and other derivatives. The kinetic investigations of substitution reactions in aqueous solutions of related compounds correlate well with their stereochemical characteristics, indicating that the steric hindrance around the sulfonyl chloride group can significantly influence the reactivity .
Physical and Chemical Properties Analysis
While specific data on 3,5-dimethylbenzenesulfonyl chloride is not provided, the physical and chemical properties of sulfonyl chloride derivatives generally include poor water solubility and the ability to participate in hydrogen bonding due to the polar nature of the sulfonyl group. The solubility can be a critical factor in the development of pharmaceutical agents, as seen in the case of a novel small molecule HIF-1 pathway inhibitor, which required formulation development due to its poor water solubility . The presence of methyl groups on the benzene ring can also influence the compound's lipophilicity and electronic properties, which are important considerations in drug design.
Scientific Research Applications
Synthesis and Structural Analysis of Sterically Hindered Isomers The synthesis of structural isomers of 3,5-dimethylbenzenesulfonyl chloride derivatives, specifically 2,4-dimethyl-5-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride and 2,4-dimethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, has been explored. These compounds have been structurally characterized by X-ray single-crystal diffraction, and their molecular-electronic structure and kinetic properties have been investigated. This research is significant for understanding the stereochemical characteristics of these molecules and their potential applications in synthetic chemistry (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Conversion of Sterically Hindered Phenols The conversion of sterically hindered phenols into corresponding N,N-dimethylarenesulfonamides via the Newman-Kwart rearrangement has been documented. In this process, 2-alkyl- and 2,6-dialkylbenzenesulfonyl chlorides are obtained by chlorination of correspondingly substituted S-aryl N,N-dialkylthiocarbamates. This research provides insights into the transformation of sulfonyl chlorides into valuable chemical intermediates (Wagenaar & Engberts, 2010).
Safety And Hazards
3,5-Dimethylbenzenesulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage. Precautionary measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
3,5-dimethylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2S/c1-6-3-7(2)5-8(4-6)12(9,10)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAGRAXLOLZVKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371224 | |
Record name | 3,5-Dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethylbenzenesulfonyl chloride | |
CAS RN |
2905-27-3 | |
Record name | 3,5-Dimethylbenzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2905-27-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dimethylbenzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20371224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-Dimethylbenzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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